p-Phos, (S)-

描述

BenchChem offers high-quality p-Phos, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Phos, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

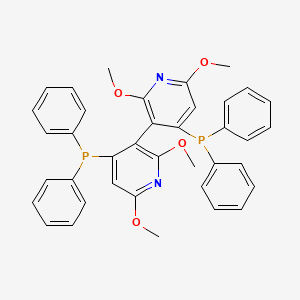

Structure

3D Structure

属性

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Pivotal Role of Chiral Phosphine Ligands in Asymmetric Synthesis

An In-Depth Technical Guide to (S)-p-Phos: Structure, Stereochemistry, and Catalytic Applications

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, transition-metal-catalyzed asymmetric synthesis stands as a cornerstone methodology.[1] The efficacy of these transformations is profoundly dependent on the nature of the chiral ligands that coordinate to the metal center, creating a defined asymmetric environment that dictates the stereochemical outcome of the reaction.[2] Chiral phosphine ligands are preeminent in this field, valued for their strong coordination to transition metals and their capacity to modulate both reactivity and enantioselectivity.[1][2] Among the diverse architectures of chiral phosphines, atropisomeric biaryl bisphosphines, such as the renowned BINAP, have proven exceptionally effective. This guide focuses on a distinguished member of this class, (S)-p-Phos, an electron-rich and structurally unique ligand that has demonstrated superior performance in a variety of critical asymmetric transformations.

(S)-p-Phos, developed by Professor Albert S. C. Chan, is an atropisomeric biaryl bisphosphine characterized by a 3,3'-bipyridine backbone adorned with methoxy and diphenylphosphino groups.[3][4] Its unique electronic and steric properties often lead to higher catalytic activity and enantioselectivity compared to analogous ligands in key reactions, most notably in the asymmetric hydrogenation of ketones and olefins.[4] This guide provides a detailed examination of the structure and stereochemistry of (S)-p-Phos, explores its application in asymmetric catalysis with a mechanistic overview, presents performance data, and details a representative experimental protocol.

Part 1: Molecular Structure and Core Stereochemistry of (S)-p-Phos

The defining characteristic of p-Phos is its axial chirality, which arises from hindered rotation (atropisomerism) around the C3-C3' bond connecting the two pyridine rings. The steric hindrance imposed by the substituents at the 2, 2', 6, and 6' positions prevents free rotation, giving rise to stable, non-superimposable mirror-image conformers (enantiomers).

1.1. Structural Features

-

IUPAC Name : (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine.[3]

-

Backbone : The ligand is built upon a 3,3'-bipyridine core. Unlike carbocyclic biaryl ligands like BINAP, the pyridine rings introduce nitrogen atoms, which can influence the electronic properties and coordination behavior of the ligand.

-

Phosphine Groups : Two diphenylphosphino groups are located at the 4 and 4' positions. These are the primary coordination sites for transition metals.

-

Methoxy Groups : Four methoxy groups occupy the 2, 2', 6, and 6' positions. These electron-donating groups increase the electron density on the phosphorus atoms, enhancing their Lewis basicity and coordination strength.[5] More importantly, they act as bulky steric blockers that restrict rotation around the C-C biaryl axis, thereby establishing the ligand's stable axial chirality.

1.2. Atropisomerism and Stereochemical Assignment

The chirality of p-Phos is not centered on a stereogenic atom (like a carbon or phosphorus atom with four different substituents) but on an axis of chirality. The (S) and (R) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the atropisomeric system.

To assign the stereochemistry, one views the molecule along the axis of hindered rotation (the C3-C3' bond). The four relevant groups (two on the "front" ring and two on the "back" ring) are assigned priorities. For p-Phos, the priority is determined by the substitution pattern on the pyridine rings. Following the CIP convention for axial chirality, if the sequence from the highest priority group on the front ring to the highest priority group on the back ring traces a clockwise path, the configuration is designated (R). If the path is counter-clockwise, it is designated (S). (S)-p-Phos refers to the specific enantiomer with the (S) configuration.

The following diagram illustrates the logical relationship between the structural components that give rise to the ligand's crucial stereochemical properties.

Caption: Logical flow from structure to function in (S)-p-Phos.

Part 2: Application in Asymmetric Catalysis

(S)-p-Phos forms highly effective catalysts with transition metals like Ruthenium, Rhodium, and Iridium.[4] Its primary application is in asymmetric hydrogenation, a powerful method for creating chiral molecules.[5] The C₂-symmetric nature of the ligand, combined with its well-defined chiral pocket, allows for precise control over the facial selectivity of substrate coordination, leading to high enantiomeric excess (ee) in the product.

2.1. Mechanism of Stereoselection in Asymmetric Hydrogenation

The generally accepted mechanism for Ru- or Rh-catalyzed asymmetric hydrogenation of a prochiral olefin involves several key steps. The stereochemical outcome is determined at the substrate-binding and migratory insertion steps, where the chiral ligand environment forces the substrate to adopt a specific orientation.

-

Catalyst Precursor Activation : A precursor, such as [RuCl₂((S)-p-Phos)(dmf)₂], is activated under hydrogen pressure to form the active catalytic species.

-

Substrate Coordination : The prochiral substrate (e.g., a β-ketoester) coordinates to the chiral metal center. The C₂-symmetric (S)-p-Phos ligand creates a chiral environment where the four phenyl groups on the phosphorus atoms form a "chiral pocket." Steric interactions between the substrate and these phenyl groups favor one binding orientation over the other.

-

Stereoselective Hydrogenation : Hydrogen adds across the double bond of the coordinated substrate. The predetermined orientation of the substrate dictates which face of the double bond is exposed to the metal hydride, resulting in the preferential formation of one product enantiomer.

-

Product Release and Catalyst Regeneration : The hydrogenated product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a ketone, a reaction where p-Phos excels.

Caption: Simplified catalytic cycle for Ru-(S)-p-Phos hydrogenation.

2.2. Performance Data

(S)-p-Phos and its derivatives have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of substrates. The table below summarizes representative results.[4]

| Substrate | Catalyst System | S/C Ratio | Product | ee (%) |

| Methyl acetoacetate | RuCl₂((S)-p-Phos)(dmf)₂ / DPEN | 2000 | Methyl 3-hydroxybutyrate | >99 |

| Acetophenone | RuCl₂((S)-p-Phos)(dmf)₂ / (S,S)-DPEN | 1000 | (R)-1-Phenylethanol | 97 |

| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)((S)-p-Phos)]BF₄ | 1000 | N-Acetyl-(R)-phenylalanine methyl ester | >99 |

| 2-Methylquinoline | [Ir(COD)Cl]₂ / (S)-p-Phos | 100 | 2-Methyl-1,2,3,4-tetrahydroquinoline | 96 |

S/C Ratio: Substrate-to-catalyst ratio DPEN: Diphenylethylenediamine

Part 3: Experimental Protocol

This section provides a validated, step-by-step methodology for a representative reaction: the ruthenium-catalyzed asymmetric hydrogenation of a β-ketoester. This protocol is based on established procedures where p-Phos ligands have shown high efficacy.[4]

Reaction: Asymmetric Hydrogenation of Methyl Acetoacetate

3.1. Materials and Reagents

-

RuCl₂((S)-p-Phos)(dmf)₂ (Catalyst precursor)

-

(S,S)-Diphenylethylenediamine ((S,S)-DPEN) (Co-ligand)

-

Methyl acetoacetate (Substrate)

-

2-Propanol (Anhydrous, degassed)

-

Potassium tert-butoxide (KOtBu)

-

High-purity hydrogen gas (H₂)

-

Autoclave or high-pressure reactor equipped with a magnetic stirrer and pressure gauge

-

Inert atmosphere glovebox or Schlenk line

3.2. Catalyst Pre-activation and Reaction Procedure

Causality Note: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine ligand and deactivation of the catalyst. Solvents must be rigorously degassed to remove dissolved oxygen.

-

Catalyst Preparation (In-situ) : In a glovebox, add RuCl₂((S)-p-Phos)(dmf)₂ (e.g., 4.5 mg, 0.005 mmol, 1 equivalent) and (S,S)-DPEN (e.g., 1.1 mg, 0.005 mmol, 1 equivalent) to a vial. Add 2 mL of anhydrous, degassed 2-propanol and stir for 30 minutes. This forms the pre-catalyst complex.

-

Reactor Charging : To a glass liner for the autoclave, add methyl acetoacetate (e.g., 1.16 g, 10 mmol, 2000 equivalents).

-

Reaction Assembly : Transfer the glass liner into the autoclave. Via syringe, add the prepared catalyst solution to the liner. Seal the autoclave.

-

Pressurization and Reaction : Remove the autoclave from the glovebox. Purge the system three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂).

-

Execution : Place the reactor in a heating block set to the desired temperature (e.g., 50 °C) and begin vigorous stirring. Monitor the reaction progress by observing the pressure drop.

-

Work-up : After the reaction is complete (typically 4-12 hours, indicated by the cessation of H₂ uptake), cool the reactor to room temperature and carefully vent the excess pressure.

-

Analysis : The conversion can be determined by Gas Chromatography (GC) or ¹H NMR of the crude reaction mixture. The enantiomeric excess (ee) of the product, methyl 3-hydroxybutyrate, is determined by chiral GC or HPLC analysis.

This self-validating protocol ensures reproducibility by controlling the key variables of atmosphere, solvent purity, and precise stoichiometric ratios, which are critical for achieving high enantioselectivity in transition metal catalysis.

Conclusion

(S)-p-Phos has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis. Its unique atropisomeric structure, derived from a sterically hindered 3,3'-bipyridine backbone, creates a well-defined and electron-rich chiral environment around a coordinated metal center. This architecture is directly responsible for the high enantioselectivities and catalytic activities observed in numerous transformations, particularly in the asymmetric hydrogenation of ketones and olefins. For researchers and professionals in drug development and fine chemical synthesis, (S)-p-Phos and its derivatives represent powerful tools for the efficient and precise construction of chiral molecules.

References

- The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–543. Retrieved from [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). Molecules, 16(12), 963-998. ResearchGate. Retrieved from [Link]

-

Castañeda, C. N., et al. (2003). Application of Chiral Mixed Phosphorus/Sulfur Ligands to Enantioselective Rhodium-Catalyzed Dehydroamino Acid Hydrogenation and Ketone Hydrosilylation Processes. Journal of the American Chemical Society, 125(51), 15730-15731. Retrieved from [Link]

-

Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit. (2022). ResearchGate. Retrieved from [Link]

-

Organocatalytic asymmetric synthesis of P-stereogenic molecules. (2022). Frontiers in Chemistry, 10, 980317. Retrieved from [Link]

-

p-Phos, (S)-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. (2014). Dalton Transactions, 43(30), 11465-11475. Retrieved from [Link]

-

Nikitin, K., et al. (2014). Turning regioselectivity into stereoselectivity: efficient dual resolution of P-stereogenic phosphine oxides through bifurcation of the reaction pathway of a common intermediate. Angewandte Chemie International Edition, 53(7), 1906-9. Retrieved from [Link]

-

Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. (2024). Accounts of Chemical Research, 57(3), 324-338. Retrieved from [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Retrieved from [Link]

-

Enantioselective Hydrogenation of Ketones by Iridium Nanoparticles Ligated with Chiral Secondary Phosphine Oxides. (2020). ResearchGate. Retrieved from [Link]

-

Stereoselectivity. (n.d.). Wikipedia. Retrieved from [Link]

-

Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium catalysts. (2000). ResearchGate. Retrieved from [Link]

-

Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. (2020, January 24). Professor Dave Explains [YouTube Video]. Retrieved from [Link]

-

Stereospecific and Stereoselective Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis of P- and S-Stereogenic Compounds via Enantioselective C–H Functionalization. (2024). ResearchGate. Retrieved from [Link]

-

Stereochemical Aspects of Phosphorus Chemistry. (2015). ResearchGate. Retrieved from [Link]

-

Asaff, O. (2024, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

-

VX (nerve agent). (n.d.). Wikipedia. Retrieved from [Link]

-

Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (2021). Molecules, 26(12), 3661. Retrieved from [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. p-Phos, (S)- | C38H34N2O4P2 | CID 11158950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-Phos, PhanePhos and BoPhoz™ Ligands [sigmaaldrich.com]

- 5. Chiral Quest Phosphine Ligands [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (S)-p-Phos and its Analogues: A Researcher's Companion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the chiral ligand (S)-p-Phos and its close structural analogues. Given that detailed proprietary synthesis protocols for (S)-p-Phos are not publicly available, this document leverages authoritative research on the synthesis of closely related atropisomeric biaryl phosphine ligands to present a plausible and detailed synthetic pathway. The core of this guide focuses on a representative synthesis of (S)-Xylyl-P-Phos, a ligand with a similar structural framework, to illustrate the key chemical principles and experimental methodologies. This guide delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols, and discusses purification and characterization techniques, with a particular emphasis on ³¹P NMR spectroscopy. The aim is to equip researchers with the foundational knowledge and practical insights required to approach the synthesis of this important class of ligands.

Introduction: The Significance of (S)-p-Phos in Asymmetric Catalysis

(S)-p-Phos, and its family of atropisomeric biaryl phosphine ligands, are pivotal in modern asymmetric catalysis. Their unique chiral architecture, arising from hindered rotation around a biaryl single bond, creates a well-defined chiral environment around a metal center. This structural feature is instrumental in achieving high enantioselectivity in a wide array of chemical transformations, which are critical in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the phosphine groups and the biaryl backbone, allowing for the optimization of catalytic activity and selectivity for specific reactions.[4]

This guide will provide a detailed exploration of the synthetic routes toward these valuable ligands, focusing on the underlying principles of stereoselective synthesis.

Strategic Approaches to the Synthesis of Atropisomeric Biaryl Phosphines

The synthesis of P-chiral and atropisomeric phosphine ligands is a significant challenge in synthetic chemistry.[5] The construction of the sterically hindered biaryl core with control over the axial chirality is a key step. Furthermore, the introduction of the phosphine moieties must be accomplished efficiently and without racemization.

A widely adopted and successful strategy involves the use of phosphine-borane complexes.[5][6] These complexes serve a dual purpose: they protect the air-sensitive phosphine group from oxidation and other unwanted side reactions, and they provide a handle for the stereoselective introduction of substituents on the phosphorus atom.

The general synthetic sequence can be broken down into two main phases:

-

Construction of the Chiral Biaryl Backbone: This often involves an asymmetric coupling reaction to form the C-C bond that defines the chiral axis.

-

Phosphination: The introduction of the phosphine groups onto the biaryl scaffold.

Representative Synthesis: A Plausible Route to (S)-Xylyl-P-Phos

As a detailed experimental protocol for (S)-p-Phos is not publicly available, we will outline a representative synthesis for a close analogue, (S)-Xylyl-P-Phos ((S)-(−)-2,2′,6,6′-Tetramethoxy-4,4′-bis[di(3,5-xylyl)phosphino]-3,3′-bipyridine).[7] This synthesis illustrates the key transformations and principles applicable to the broader class of p-Phos ligands.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for (S)-Xylyl-P-Phos is depicted below. The synthesis hinges on the asymmetric coupling of two pyridine rings to form the chiral bipyridine core, followed by phosphination.

Step-by-Step Experimental Protocol (Representative)

The enantioselective synthesis of atropisomeric bipyridines can be achieved through oxidative coupling of pyridine derivatives.[8]

-

Reaction:

-

A substituted pyridine, such as 4-hydroxy-2,6-dimethoxypyridine, is subjected to oxidative homocoupling in the presence of a chiral catalyst.

-

Commonly used catalysts include copper complexes with chiral diamine ligands.

-

Oxygen is often used as the terminal oxidant.

-

-

Experimental Details:

-

To a solution of 4-hydroxy-2,6-dimethoxypyridine and a chiral copper catalyst (e.g., Cu(I)/(-)-sparteine complex) in a suitable solvent (e.g., dichloromethane), introduce oxygen gas.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography to yield (S)-4,4'-dihydroxy-2,2',6,6'-tetramethoxy-3,3'-bipyridine.

-

The dihydroxy bipyridine is then converted to the corresponding diamine. This can be achieved through a multi-step sequence involving conversion to a bis(triflate) followed by a Buchwald-Hartwig amination.

-

Reaction:

-

The diol is first converted to the corresponding bis(triflate) by reaction with triflic anhydride.

-

The bis(triflate) is then subjected to a palladium-catalyzed amination with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).

-

-

Experimental Details:

-

Treat the (S)-4,4'-dihydroxy-2,2',6,6'-tetramethoxy-3,3'-bipyridine with triflic anhydride and a non-nucleophilic base (e.g., pyridine) in a chlorinated solvent at low temperature.

-

Isolate the resulting bis(triflate).

-

In a separate flask, combine the bis(triflate), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and an ammonia source in an inert solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After workup and purification, the desired (S)-4,4'-diamino-2,2',6,6'-tetramethoxy-3,3'-bipyridine is obtained.

-

The final step is the introduction of the di(3,5-xylyl)phosphino groups. This can be accomplished via a Sandmeyer-type reaction followed by reaction with a phosphinating agent.

-

Reaction:

-

The diamine is converted to a bis(diazonium) salt.

-

The bis(diazonium) salt is then treated with a phosphinating agent, such as di(3,5-xylyl)phosphine oxide in the presence of a reducing agent, or by a transition metal-catalyzed cross-coupling reaction.

-

-

Experimental Details:

-

Diazotize the (S)-4,4'-diamino-2,2',6,6'-tetramethoxy-3,3'-bipyridine using sodium nitrite in the presence of a strong acid at low temperature.

-

In a separate vessel, prepare a solution of di(3,5-xylyl)phosphine oxide.

-

Add the solution of the bis(diazonium) salt to the phosphine oxide solution. A reducing agent may be required.

-

After the reaction is complete, perform an aqueous workup and extract the product.

-

Purify the crude product by column chromatography or recrystallization to afford (S)-Xylyl-P-Phos.

-

Purification and Characterization

Purification

Chiral phosphine ligands are often sensitive to air and moisture. Therefore, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Column Chromatography: Silica gel chromatography is a common method for purifying phosphine ligands. It is crucial to use deoxygenated solvents and to work quickly to minimize exposure to air.

-

Recrystallization: If the ligand is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Characterization

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphine ligands.[9][10]

-

Chemical Shift: The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom. For triarylphosphines like (S)-p-Phos, the chemical shift is typically in the range of -5 to -20 ppm relative to 85% H₃PO₄.[11] The exact value will depend on the specific substituents on the aryl rings.

-

Purity: ³¹P NMR is an excellent tool for assessing the purity of the ligand. The presence of impurities, such as the corresponding phosphine oxide (which appears at a significantly different chemical shift, typically between +20 and +40 ppm), can be readily detected.

Other Spectroscopic Techniques:

-

¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the ligand.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Chiral HPLC: Chiral High-Performance Liquid Chromatography is essential for determining the enantiomeric excess (ee) of the final product.

Data and Workflow Summary

Table 1: Key Reaction Parameters (Representative)

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Asymmetric Oxidative Coupling | 4-hydroxy-2,6-dimethoxypyridine, Cu(I) salt, chiral diamine, O₂ | CH₂Cl₂ | Room Temp. | 60-80% |

| 2 | Conversion to Diamine | Triflic anhydride, Pd₂(dba)₃, phosphine ligand, ammonia source | Toluene | 80-110 °C | 50-70% (2 steps) |

| 3 | Phosphination | NaNO₂, H⁺, di(3,5-xylyl)phosphine oxide | Aqueous/Organic | 0 °C to RT | 40-60% |

Overall Synthetic Workflow

Conclusion and Future Outlook

The synthesis of (S)-p-Phos and its analogues remains a field of active research, driven by the continuous demand for more efficient and selective catalysts. While the exact industrial synthesis of (S)-p-Phos is proprietary, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this area. The representative synthesis of (S)-Xylyl-P-Phos highlights a plausible and effective strategy based on asymmetric oxidative coupling and subsequent functional group manipulations and phosphination.

Future developments in this field will likely focus on more atom-economical and scalable methods for constructing the chiral biaryl backbone. Advances in catalytic C-H activation and other direct coupling methods may provide more efficient routes to these valuable ligands. Furthermore, the development of new phosphinating reagents and techniques will continue to be a key area of innovation.

References

- Stereoselective Synthesis of Atropisomeric Bipyridine N,N′-Dioxides by Oxid

-

Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Available at:

-

Biocatalytic Enantioselective Synthesis of Atropisomers. Available at:

- Biocatalytic Enantioselective Synthesis of Atropisomers.

- Chiral Phosphines Synthesis. (URL not available)

- Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.

- 31 Phosphorus NMR. (URL not available)

- Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent.

- Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing.

- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling.

- NMR Spectroscopy :: 31P NMR Chemical Shifts.

-

Recent Progress on the Synthesis of Bipyridine Derivatives. Available at:

- 31-P NMR SPECTROSCOPY. Slideshare.

- 6,6′-Tetramethoxy-4,4′-bis[di(3,5-xylyl)phosphino]-3,3′-bipyridine (CAS 443347-10-2). (URL not available)

- Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure.

- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane

- [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses Procedure.

- Practical P

- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl). (URL not available)

- VX (nerve agent). Wikipedia.

-

Pentaphosphaferrocene-mediated synthesis of asymmetric organo-phosphines starting from white phosphorus. Available at:

- (PDF) Efficient Synthesis of P-Chiral Biaryl Phosphonates by Stereoselective Intramolecular Cyclization.

- Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. TCI Chemicals.

- Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation.

- Org. Synth. 2024, 101, 423. (URL not available)

- Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study.

- Preparation of phosphines through C–P bond form

- Phosphorus-Based C

Sources

- 1. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Enantioselective Synthesis of Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. scbt.com [scbt.com]

- 8. Item - Stereoselective Synthesis of Atropisomeric Bipyridine N,Nâ²-Dioxides by Oxidative Coupling - American Chemical Society - Figshare [acs.figshare.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

An In-Depth Technical Guide to (S)-p-Phos: A Chiral Ligand for Modern Catalysis

Introduction: The Architectural Advantage of (S)-p-Phos in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. The efficacy of asymmetric catalysis is critically dependent on the design of the chiral ligand, which orchestrates the stereochemical outcome of a reaction. (S)-p-Phos, a member of the P-Phos family of ligands, represents a significant advancement in this area. It is an atropisomeric biaryl bisphosphine ligand built upon a unique 3,3'-bipyridine backbone.

Unlike conventional biaryl phosphine ligands, the structure of (S)-p-Phos incorporates stereogenic centers at the phosphorus atoms and a chiral axis, which together create a well-defined and rigid chiral environment around the metal center. This guide provides a comprehensive technical overview of (S)-p-Phos, detailing its fundamental properties, the mechanistic rationale for its effectiveness, and practical, field-proven protocols for its application.

Core Compound Identification and Physicochemical Properties

A precise understanding of a ligand's physical and chemical properties is the foundation for its effective application in catalysis. These properties dictate solubility, stability, and compatibility with various reaction media and conditions.

Chemical Identity

-

Systematic Name: (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine

-

Common Name: (S)-p-Phos

-

CAS Number: 362524-23-0[1]

-

Molecular Formula: C₃₈H₃₄N₂O₄P₂

-

Molecular Weight: 644.64 g/mol [1]

Physical and Spectroscopic Data

The physical and spectroscopic data for (S)-p-Phos are summarized in the table below. This information is critical for confirming the identity and purity of the ligand before its use in sensitive catalytic reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 261-265 °C | [1] |

| Optical Rotation | [α]²⁰/D -98° (c = 1 in chloroform) | [1] |

| ³¹P NMR (CDCl₃) | δ -15.2 ppm | Inferred from related structures and general phosphine chemical shift ranges.[2][3] |

| Solubility | Soluble in chloroform, dichloromethane, toluene, and THF. Poorly soluble in water and alkanes. | Inferred from reaction conditions and physical properties.[1][4] |

Mechanistic Insights and Rationale for Use

The exceptional performance of ligands like (S)-p-Phos is not accidental; it is a direct result of their specific structural and electronic features. These attributes influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately controlling both the rate and selectivity of the reaction.

The Role of the Biaryl Phosphine Scaffold

Biaryl monophosphine and bisphosphine ligands are renowned for their ability to promote the formation of highly reactive, monoligated L₁Pd(0) complexes.[5][6] The steric bulk of the ligand discourages the formation of less reactive bis-ligated L₂Pd(0) species. This monoligated complex has an open coordination site, which is essential for the initial oxidative addition step of the aryl halide to the palladium center. The bulky dialkyl or diarylphosphino groups, combined with the biaryl backbone, create a sterically demanding environment that facilitates the subsequent reductive elimination step, which forms the desired C-C or C-X bond and regenerates the active catalyst.[5]

Unique Features of the (S)-p-Phos Backbone

The (S)-p-Phos ligand possesses a distinctive 2,2',6,6'-tetramethoxy-3,3'-bipyridine core. This structure imparts several key advantages:

-

Electron-Richness: The four methoxy groups are electron-donating, which increases the electron density on the bipyridine rings and, by extension, on the phosphorus atoms. This enhanced electron-donating ability makes the coordinated palladium center more nucleophilic, thereby accelerating the rate of oxidative addition, which is often the rate-limiting step in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[7]

-

Rigidity and Chirality: The atropisomeric bipyridine backbone provides a rigid and well-defined chiral pocket. This conformational rigidity is crucial for effective stereochemical communication from the ligand to the substrates, leading to high enantioselectivity in asymmetric transformations.

-

Hemilability: The nitrogen atoms of the bipyridine core can potentially act as hemilabile coordinating sites. This means they can weakly coordinate to the metal center, stabilizing it during certain stages of the catalytic cycle, and then dissociate to open up a coordination site for incoming substrates. This dynamic behavior can enhance catalyst stability and turnover.[5]

The logical relationship between ligand structure and catalytic activity is depicted in the following diagram.

Caption: Relationship between (S)-p-Phos structure and catalytic performance.

Applications and Experimental Protocols

(S)-p-Phos and its analogues have demonstrated exceptional utility in a range of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations. Below is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in modern drug discovery and development.

Application Highlight: Suzuki-Miyaura Coupling of Aryl Chlorides

The coupling of aryl chlorides remains a significant challenge due to the strength of the C-Cl bond. The development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like the Buchwald-type ligands, has been instrumental in overcoming this challenge.[8][9] The electronic properties of (S)-p-Phos make it a suitable candidate for these demanding transformations.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid, adapted from established procedures for similar high-performance ligands.[8][10]

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials and Reagents:

-

4-Chlorotoluene (1.0 mmol, 126.6 mg)

-

Phenylboronic acid (1.5 mmol, 182.9 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

(S)-p-Phos (0.04 mmol, 25.8 mg)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.4 mg)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), K₃PO₄ (424.4 mg, 2.0 mmol), (S)-p-Phos (25.8 mg, 0.04 mmol), and Pd(OAc)₂ (4.5 mg, 0.02 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. The mixture will appear as a suspension.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS until the starting material (4-chlorotoluene) is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product, 4-methyl-1,1'-biphenyl.

Handling, Storage, and Safety

As with all organophosphorus compounds, proper handling and storage procedures are essential to ensure both the safety of the researcher and the integrity of the ligand.

-

Handling: (S)-p-Phos is an air-stable solid, a feature common to many bulky biaryl phosphine ligands which slows the rate of oxidation at the phosphorus atom.[5][11] However, for long-term stability and to prevent gradual degradation, it is best practice to handle the ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible, especially when preparing stock solutions.

-

Storage: Store (S)-p-Phos in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust by handling the solid in a well-ventilated area or a fume hood.

Conclusion

(S)-p-Phos stands out as a highly effective chiral ligand for asymmetric catalysis. Its unique tetramethoxy-bipyridine backbone provides a combination of electron-richness and conformational rigidity that translates into high reactivity and excellent enantioselectivity in a variety of important chemical transformations. The detailed understanding of its physical properties and the mechanistic principles governing its function, as outlined in this guide, empowers researchers to deploy this powerful tool with confidence and precision in the synthesis of complex, high-value molecules.

References

-

Buitrago Santanilla, A., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]

-

Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Green Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

-

Reid, J. P., et al. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

-

Rodriguez, J., Dhanjee, H. H., & Buchwald, S. L. (2021). Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. DSpace@MIT. [Link]

-

Palladino, C., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

-

Payard, P.-A., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics. [Link]

-

de la Torre, D., et al. (2021). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. [Link]

-

Zakharian, A., et al. (2021). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Chemistry – A European Journal. [Link]

-

Franci, G., et al. (2008). Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium Catalysts. European Journal of Organic Chemistry. [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Payard, P.-A., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. ResearchGate. [Link]

-

Monkowius, U., et al. (n.d.). 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... ResearchGate. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. University of Sheffield. [Link]

-

Shaughnessy, K. H. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

-

Sen, A., et al. (2023). Mechanistically Guided One Pot Synthesis of Phosphine-Phosphite and Its Implication in Asymmetric Hydrogenation. ResearchGate. [Link]

-

Imamoto, T. (2014). Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands. ResearchGate. [Link]

-

Chisholm, J. D., & Van Vranken, D. L. (2002). A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Organic Letters. [Link]

-

Gholinejad, M., & Far, M. R. (2014). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]

-

Abdellah, I., et al. (2021). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. [Link]

-

Karasik, A. A., & Sinyashin, O. G. (2011). Phosphorus Based Macrocyclic Ligands: Synthesis and Applications. OUCI. [Link]

-

Mambanda, A. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. ResearchGate. [Link]

-

Buitrago Santanilla, A., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Semantic Scholar. [Link]

-

Moloy, K. G., & Petersen, J. L. (1995). N-Pyrrolyl Phosphines: An Unexploited Class of Phosphine Ligands with Exceptional .pi.-Acceptor Character. Journal of the American Chemical Society. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Buchwald Ligands [sigmaaldrich.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of p-Phos Ligands in Catalysis: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine ligands are a cornerstone of homogeneous catalysis, offering unparalleled control over the reactivity and selectivity of transition metal catalysts.[1][2] This technical guide delves into the intricate mechanism of action of a significant class of these ligands, generically termed "p-Phos" for the purpose of this guide, which encompasses a broad range of phosphorus(III)-based ligands. We will explore how their steric and electronic properties are meticulously tuned to influence the key elementary steps of catalytic cycles, such as oxidative addition, reductive elimination, and transmetalation.[3] By understanding these fundamental principles, researchers can make more informed decisions in catalyst selection and design, ultimately accelerating the development of novel synthetic methodologies and the efficient production of pharmaceuticals and fine chemicals.

Introduction: The Indispensable Role of Phosphine Ligands

Transition metal-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[4] The success of these transformations is inextricably linked to the nature of the ligands coordinating the metal center.[5] Phosphine ligands (PR₃), in particular, have emerged as the most versatile and widely employed class of ligands due to the exceptional tunability of their steric and electronic characteristics.[2][6]

The term "p-Phos" in this guide refers to the broad family of organophosphorus(III) compounds that act as "soft" σ-donating ligands.[3][7] Their primary function is to stabilize the metal center in various oxidation states, modulate its reactivity, and influence the selectivity of the catalytic process.[3][8] The unshared electron pair on the phosphorus atom forms a coordinate bond with the transition metal, while the nature of the organic substituents (R) dictates the ligand's steric bulk and electron-donating or -withdrawing properties.[9]

The Language of Ligands: Steric and Electronic Parameters

To comprehend the mechanism of action of p-Phos ligands, it is essential to quantify their key properties. Two primary descriptors are widely used: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[10]

-

Tolman Cone Angle (θ): This parameter provides a quantitative measure of a ligand's steric bulk. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when it is coordinated to a metal center at a standard M-P bond distance.[10] Bulky ligands, characterized by a large cone angle, can accelerate certain reaction steps, such as reductive elimination, by promoting the dissociation of other ligands and creating a less crowded coordination sphere.[3][11]

-

Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O stretching vibration of a reference nickel complex, Ni(CO)₃L.[10] Electron-donating ligands increase the electron density on the metal center, which generally enhances the rate of oxidative addition.[3][12] Conversely, electron-withdrawing ligands can facilitate reductive elimination.

| Ligand Type | Example | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Characteristics |

| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | Strongly electron-donating, very bulky |

| Triarylphosphines | Triphenylphosphine (PPh₃) | 145 | 2068.9 | Moderately electron-donating, moderately bulky |

| Biaryl Phosphines | SPhos | Varies | Varies | Often bulky and electron-rich, highly effective in cross-coupling |

| Ferrocenyl Phosphines | dppf | Varies | Varies | Bidentate, often used to stabilize catalytic intermediates |

Table 1: Comparative properties of common p-Phos ligand classes. Data sourced from multiple references.[10][13]

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The efficacy of a p-Phos ligand is determined by its influence on the individual steps of the catalytic cycle. Let's examine the key elementary reactions in the context of a generic palladium-catalyzed cross-coupling reaction.

Figure 1: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Oxidative Addition: The Initiation Step

Oxidative addition is often the rate-determining step in many cross-coupling reactions.[14] It involves the reaction of an organic halide (Ar-X) with the low-valent metal center (e.g., Pd(0)), leading to the formation of a higher-valent species (e.g., Pd(II)).[15]

The electronic properties of the p-Phos ligand play a crucial role here. Electron-rich phosphines , such as trialkylphosphines, increase the electron density on the metal center, making it more nucleophilic and thus accelerating the oxidative addition of the electrophilic organic halide.[3][11] Computational studies have shown that oxidative addition is primarily governed by electronic effects.[16] For less reactive substrates like aryl chlorides, the use of highly electron-donating and bulky ligands is often necessary to facilitate this step.[3][17]

In some cases, particularly with nickel catalysts, smaller phosphine ligands have been shown to enable selective oxidative addition of Ar-O bonds over Ar-Cl bonds, a challenging transformation.[18][19][20] DFT and stoichiometric studies suggest that this selectivity arises from a combination of electronic and steric factors, where a close interaction between the nickel and a sulfonyl oxygen is critical.[20]

Transmetalation: The Exchange of Partners

Following oxidative addition, the transmetalation step involves the transfer of an organic group (R) from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center.

The steric and electronic properties of the p-Phos ligand also influence this step. While a comprehensive understanding is still evolving, computational studies on Suzuki-Miyaura coupling suggest that transmetalation is controlled by a mixture of both steric and electronic effects.[11][16] Interestingly, for this specific reaction, electron-withdrawing ligands have been shown to lower the energy barrier for transmetalation.[11][16] Recent research has also led to the design of ligands like ProPhos, which feature a pendant hydroxyl group that can pre-coordinate with the boronic acid, altering the turnover-limiting step to transmetalation and accelerating catalytic turnover.[21]

Reductive Elimination: The Product-Forming Step

Reductive elimination is the final step of the catalytic cycle, where the two organic groups (Ar and R) are coupled together to form the desired product, and the metal center is regenerated in its low-valent state.[22][23]

This step is generally favored by bulky p-Phos ligands .[3][11] The steric hindrance created by these ligands can destabilize the diorganometal intermediate, thereby promoting the reductive elimination of the product.[11] This steric pressure reduces the lifetime of the intermediate species and can also suppress side reactions like β-hydride elimination.[11] The rate of reductive elimination is also influenced by the electronic nature of the ancillary ligands, with less electron-donating phosphines sometimes leading to faster rates.[22][23]

Experimental Protocols: Probing the Mechanism

Understanding the mechanism of action of p-Phos ligands requires a combination of experimental and computational techniques. Here, we outline a general workflow for investigating the role of a novel p-Phos ligand in a catalytic reaction.

Figure 2: A general workflow for the investigation of a new p-Phos ligand in catalysis.

Ligand Synthesis and Characterization

The first step involves the synthesis of the p-Phos ligand. Various synthetic methodologies have been developed, including the use of phosphine-boranes as intermediates for the preparation of P-chiral ligands.[24][25][26] The synthesized ligand must be thoroughly characterized using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for characterizing phosphine ligands and their metal complexes, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[27]

-

Mass Spectrometry (MS): To confirm the molecular weight of the ligand.

-

X-ray Crystallography: To determine the solid-state structure and provide insights into its steric properties.[2]

In Situ Catalyst Preparation and Reaction Screening

A typical experimental setup for a cross-coupling reaction involves the in situ generation of the active catalyst by mixing a palladium or nickel precursor with the p-Phos ligand in an appropriate solvent under an inert atmosphere.[13]

Step-by-Step Protocol for a Suzuki-Miyaura Coupling:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the p-Phos ligand (typically in a 1:1 or 1:2 Pd:ligand ratio).[13]

-

Add the aryl halide, the arylboronic acid, and a suitable base (e.g., K₃PO₄, Cs₂CO₃).[13]

-

Add the appropriate degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Upon completion, the reaction is cooled, worked up, and the product is purified, typically by column chromatography.[13]

Mechanistic Investigations

To gain deeper insight into the ligand's role, a series of mechanistic studies can be performed:

-

Kinetic Analysis: By monitoring the reaction rate under different conditions (e.g., varying substrate and catalyst concentrations), the rate law can be determined, providing clues about the rate-determining step.

-

Isolation and Characterization of Catalytic Intermediates: Techniques such as low-temperature NMR spectroscopy can be used to identify and characterize key intermediates in the catalytic cycle, such as the oxidative addition product or the catalyst resting state.[21]

-

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping the entire catalytic cycle, calculating the energy barriers for each elementary step, and understanding the geometric and electronic structures of intermediates and transition states.[11][16]

Conclusion: The Future of p-Phos Ligand Design

The rational design of p-Phos ligands based on a thorough understanding of their mechanism of action continues to be a vibrant area of research. By systematically tuning their steric and electronic properties, chemists can develop increasingly active, selective, and robust catalysts for a wide range of chemical transformations. The interplay between experimental and computational studies will be crucial in unraveling the subtle yet profound effects of these remarkable ligands, paving the way for the next generation of catalytic systems that will drive innovation in the pharmaceutical and chemical industries.

References

- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.

- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.

- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520-542.

- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(35), 15019-15025.

- Wikipedia. (2023). Metal-phosphine complex.

- Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

- Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews, 41(7), 2426-2439.

- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed.

- Hartwig, J. F., et al. (2011). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 133(45), 18351-18363.

- Moret, M.-E., & Pérez-García, P. M. (2018). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA International Journal for Chemistry, 72(11), 790-795.

- Hartwig, J. F. (2000). Rates and mechanisms of oxidative addition to zerovalent palladium complexes generated in situ from mixtures of Pd0(dba)2 and triphenylphosphine. Organometallics, 19(26), 5679-5692.

- ElectronicsAndBooks. (n.d.).

- BenchChem. (2025). Evaluating the Steric and Electronic Effects of (2-Fluorophenyl)

- van Leeuwen, P. W. N. M. (2011). Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. Dalton Transactions, 40(35), 8757-8772.

- Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. (n.d.).

- Doyle, A. G., et al. (2016). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.

- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0).

- Alfa Chemistry. (n.d.). Phosphine Ligands.

- Beilstein Journals. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands.

- van Leeuwen, P. W. N. M. (2012).

- University of Bristol Research Portal. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.

- Lin, Q., et al. (2021). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 143(8), 3093-3100.

- Buchwald, S. L., et al. (2012). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 134(38), 15819-15831.

- Sigma-Aldrich. (n.d.). Phosphine Ligands.

- Park, S. (n.d.). Chapter 8.

- Beilstein Journals. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. PubMed Central.

- Edwards, P. G. (2015). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.

- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.

- Verdaguer, X., et al. (2021).

- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.

- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society.

- Musa, S., & de Visser, S. P. (2013). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 52(15), 8693-8703.

- ResearchGate. (2019).

- Gaillard, S., & Renaud, J.-L. (2020). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 25(21), 5022.

- Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.

- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.

- Radosevich, A. T. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 419-421.

- Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines.

- ResearchGate. (1998).

- Gessner Group. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands.

- CHE. (2016, February 24). The characteristics of tertiary phosphines as ligand and preparation of their complexes [Video]. YouTube.

- ResearchGate. (2024, March 4). Ligand Centered Reactivity of a Transition Metal Bound Geometrically Constrained Phosphine.

- ResearchGate. (2020).

Sources

- 1. cfmot.de [cfmot.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chimia.ch [chimia.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

electronic and steric effects of (S)-p-Phos

An In-depth Technical Guide to the Electronic and Steric Effects of (S)-p-Phos A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

(S)-p-Phos, a member of the atropisomeric dipyridylphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its efficacy is rooted in a finely tuned combination of electronic and steric properties derived from its unique structural architecture. This guide provides an in-depth analysis of these properties, moving beyond a simple recitation of parameters to explain the causal relationships between the ligand's structure and its catalytic performance. We will explore the nuanced electronic effects stemming from its phosphine and pyridyl moieties and dissect the steric environment created by its chiral biaryl backbone. This document serves as a technical resource for researchers, offering not only a comprehensive understanding of (S)-p-Phos but also robust, field-proven protocols for the characterization of phosphine ligands, thereby empowering catalyst optimization and novel ligand design.

Introduction: The Architectural Philosophy of (S)-p-Phos

The success of a chiral phosphine ligand in asymmetric catalysis is not accidental; it is the result of a deliberate molecular architecture that precisely controls the environment around a metal center. The (S)-p-Phos ligand family exemplifies this principle. These ligands are characterized by a C₂-symmetric biaryl backbone which imparts axial chirality (atropisomerism), and two di(2-pyridyl)phosphino or diphenylphosphino groups that coordinate to the metal.

The "(S)" designation refers to the specific stereochemical configuration of the biaryl axis, which creates a well-defined, chiral pocket. Unlike ligands where chirality is centered on carbon or phosphorus atoms, the atropisomeric scaffold of p-Phos projects a broad and rigid chiral influence. The presence of pyridyl groups is a critical design choice, introducing the potential for hemilability and secondary interactions that can profoundly influence catalytic activity and selectivity. This guide will deconstruct these architectural elements to provide a foundational understanding of their electronic and steric consequences.

Figure 2: Experimental workflow for the determination of the Tolman Electronic Parameter (TEP).

Dissecting the Steric Landscape of (S)-p-Phos

The steric properties of a ligand are paramount in asymmetric catalysis, as they are directly responsible for the three-dimensional architecture of the catalytic pocket that dictates enantioselectivity.

Beyond the Cone Angle: Percent Buried Volume (%Vbur)

For complex, non-symmetrical ligands like the atropisomeric p-Phos family, the classic Tolman cone angle (θ) can be an inadequate descriptor of steric bulk. [1]The cone angle can overestimate the steric hindrance of ligands with long, flexible groups while underestimating the bulk of wide, flat ligands. [2] A more accurate and physically meaningful descriptor is the Percent Buried Volume (%Vbur) . [3][4]This parameter calculates the percentage of the volume of a sphere around the metal center (with a defined radius, e.g., 3.5 Å) that is occupied by the ligand. [3]It provides a more nuanced view of the steric environment directly at the metal's coordination sphere, where catalysis occurs.

The Steric Impact of the (S)-p-Phos Scaffold

The (S)-p-Phos ligand is sterically demanding due to its biaryl backbone. This scaffold forces the phenyl and/or pyridyl groups on the phosphorus atoms into a specific, chiral arrangement. This creates a "chiral wall" that effectively shields quadrants of the coordination sphere, forcing the substrate to approach the metal center from a specific trajectory. It is this sterically enforced pathway that is the origin of enantioselection in reactions like asymmetric hydrogenation. The rigidity of the backbone ensures that this chiral environment is maintained throughout the catalytic cycle.

Protocol 2: Computational Determination of Percent Buried Volume (%Vbur)

-

Objective: To calculate the %Vbur for (S)-p-Phos to quantify its steric footprint. This protocol relies on computational modeling, as experimental determination is not direct.

-

Software:

-

A molecular modeling suite capable of DFT calculations (e.g., Gaussian, ORCA).

-

Software for calculating %Vbur from crystallographic or optimized coordinates (e.g., the SambVca web application).

-

-

Procedure:

-

Obtain Coordinates:

-

Option A (Experimental): Find a published single-crystal X-ray structure of a metal complex containing the (S)-p-Phos ligand from a database like the Cambridge Structural Database (CSD). Extract the .cif or .xyz file.

-

Option B (Computational): Build the (S)-p-Phos ligand in a molecular editor. Create a model complex, typically with a standardized fragment, e.g., [AuCl(S-p-Phos)].

-

-

Geometry Optimization (for Option B): Perform a geometry optimization of the model complex using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for the ligand, with a larger basis set and pseudopotential for the metal). This ensures a realistic coordination geometry.

-

Prepare Input for SambVca: Isolate the atomic coordinates (in .xyz format) for the optimized or crystallographic structure.

-

Calculation:

-

Navigate to the SambVca web application.

-

Upload the coordinate file.

-

Specify the metal atom and the phosphorus atom of the ligand.

-

Define the sphere radius (a standard value is 3.5 Å, with the metal at the center).

-

The software will calculate the %Vbur based on the van der Waals radii of the ligand atoms that fall within this sphere.

-

-

Analysis: Compare the calculated %Vbur value to those of other common ligands to benchmark the steric bulk of (S)-p-Phos. For biaryl phosphines, values typically range from 30% to over 45%.

-

Figure 3: Workflow for the computational determination of Percent Buried Volume (%Vbur).

Synergy in Action: Application in Asymmetric Hydrogenation

The true power of (S)-p-Phos is realized when its electronic and steric effects work in concert. In the Rh- or Ru-catalyzed asymmetric hydrogenation of prochiral olefins, the ligand controls both reactivity and selectivity. [5]

-

Catalyst Activation & Substrate Binding: The ligand's σ-donating properties stabilize the active metal hydride species. The steric bulk dictates that only one face of the prochiral olefin can coordinate to the metal center without prohibitive steric clashes with the ligand's chiral framework.

-

Enantioselective Hydride Insertion: The rigid chiral pocket created by the atropisomeric backbone forces the migratory insertion of the hydride to occur in a highly stereodefined manner, setting the new stereocenter.

-

Product Release: The hemilabile nature of pyridyl-containing variants can facilitate the release of the saturated product and regeneration of the active catalyst, enhancing turnover frequency.

The balance is critical: a ligand that is too electron-donating might lead to an overly stable metal complex that is a poor catalyst. A ligand that is too bulky may prevent substrate binding altogether. The success of (S)-p-Phos lies in its occupation of a "sweet spot" of steric hindrance and electronic character.

Conclusion

(S)-p-Phos is a sophisticated ligand whose catalytic performance is a direct consequence of its intelligent design. Its atropisomeric biaryl backbone establishes a rigid and commanding steric environment essential for high enantioselectivity. This steric influence is complemented by a nuanced electronic profile, governed by its phosphine donors and modulated by its characteristic pyridyl substituents, which introduce the possibility of performance-enhancing hemilability. While precise, universally cited quantitative descriptors for (S)-p-Phos are not always available, a deep understanding of its structure-property relationships provides the necessary insights for its effective application. The protocols detailed herein offer a clear roadmap for researchers to not only utilize (S)-p-Phos but also to characterize and develop the next generation of high-performance phosphine ligands for asymmetric catalysis.

References

Sources

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Highly modular P-OP ligands for asymmetric hydrogenation: synthesis, catalytic activity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Catalysis: A Technical Guide to P-Chiral Phosphine Ligands

Abstract

This in-depth technical guide provides a comprehensive overview of the fundamental principles of P-chiral phosphine ligands, a class of organophosphorus compounds pivotal to modern asymmetric catalysis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemistry, electronic and steric properties, and catalytic applications of these indispensable molecular tools. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for harnessing the full potential of P-chiral phosphine ligands in the synthesis of enantiomerically pure compounds.

Introduction: The Significance of Chirality at the Phosphorus Atom

In the realm of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Chiral phosphine ligands, which coordinate to transition metals to create a chiral environment, have emerged as a cornerstone of this field.[1] These ligands are broadly categorized based on the location of the stereogenic center. While many successful ligands possess chirality in their carbon backbone, P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, offer unique advantages.[2]